N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-9H-XANTHENE-9-CARBOXAMIDE
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Overview
Description
N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a xanthene core structure substituted with a thienyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5-dimethyl-2-thienyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Intermediate: The synthesis begins with the preparation of the thienyl intermediate. This can be achieved through the reaction of 3-carbamoyl-4,5-dimethylthiophene with appropriate reagents under controlled conditions.
Coupling with Xanthene Derivative: The thienyl intermediate is then coupled with a xanthene derivative. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thienyl and xanthene moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, especially at the thienyl ring. Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine), nitrating agents
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and xanthene moieties
Reduction: Reduced forms of the carboxamide group
Substitution: Substituted thienyl derivatives
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethyl-2-thienyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethyl-2-thienyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)-4-nitro-1H-pyrazole-3-carboxamide
Uniqueness
N-(3-carbamoyl-4,5-dimethyl-2-thienyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and as a probe in biochemical assays, where its fluorescence properties can be utilized.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-11-12(2)27-21(17(11)19(22)24)23-20(25)18-13-7-3-5-9-15(13)26-16-10-6-4-8-14(16)18/h3-10,18H,1-2H3,(H2,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHYRCZWKNVJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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